Diphenethindole
Description
Diphenethindole, systematically named 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole (alias: CM-Phos), is an organophosphorus compound featuring an indole core substituted with a dicyclohexylphosphino group and a methyl moiety . Its molecular formula is C₃₁H₃₄NP, yielding a molecular weight of 459.58 g/mol. This compound is primarily utilized in catalytic and synthetic chemistry as a ligand due to its electron-rich phosphine group, which facilitates metal coordination in transition-metal-catalyzed reactions . Commercial grades include ReagentPlus® (99% purity) and HPLC-grade (≥94%), indicating its importance in high-precision research applications .
Properties
CAS No. |
72601-09-3 |
|---|---|
Molecular Formula |
C29H31N3O |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
6-(2-benzhydryloxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene |
InChI |
InChI=1S/C29H31N3O/c1-3-9-22(10-4-1)29(23-11-5-2-6-12-23)33-18-17-31-15-16-32-21-28-26(19-24(32)20-31)25-13-7-8-14-27(25)30-28/h1-14,24,29-30H,15-21H2 |
InChI Key |
JYRRLCNLAJMXFH-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=C(CC2CN1CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6N3 |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6N3 |
Synonyms |
diphenethindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Diphenylamine Derivatives (e.g., Tofenamic Acid):
- Tofenamic acid (a diphenylamine analog) shares a biphenyl backbone but replaces the phosphino group with a carboxylic acid, rendering it a nonsteroidal anti-inflammatory drug (NSAID) .
- Diphenethindole ’s phosphine group enhances its utility in catalysis, whereas tofenamic acid’s carboxyl group directs its pharmacological activity toward cyclooxygenase inhibition .
Organoselenium Compounds (e.g., Diphenyl Diselenide):
- Diphenyl diselenide (CAS 1666-13-3) contains a diselenide (Se–Se) bond, contrasting with this compound’s P–C linkage. While both serve as ligands, diphenyl diselenide is noted for higher toxicity and oxidative instability compared to phosphine-based ligands .
Polycyclic Aromatic Hydrocarbons (e.g., Fluoranthene Derivatives):
- This compound, being a synthetic indole derivative, lacks significant environmental persistence but shares aromatic stacking properties useful in material science .
Functional and Application-Based Comparison
Research Findings
- Catalytic Efficiency : this compound’s phosphine ligand exhibits superior electron-donating capacity compared to diphenyl diselenide, enhancing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Pharmacological Contrast : Unlike tofenamic acid, this compound lacks direct therapeutic applications but is pivotal in synthesizing bioactive metal complexes .
- Environmental Impact : Fluoranthene derivatives bioaccumulate in ecosystems, whereas this compound’s synthetic nature and low volatility minimize environmental release .
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